An In-Depth Technical Guide to the Physical Properties of 4-Ethyl-3-methylaniline Hydrochloride
An In-Depth Technical Guide to the Physical Properties of 4-Ethyl-3-methylaniline Hydrochloride
This guide provides a comprehensive overview of the physical properties of 4-Ethyl-3-methylaniline hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's characteristics for its application in synthesis, formulation, and quality control. This document moves beyond a simple listing of data, offering insights into the causal relationships between the molecular structure and the observed physical properties, and providing standardized methodologies for their experimental determination.
Introduction to 4-Ethyl-3-methylaniline Hydrochloride
4-Ethyl-3-methylaniline hydrochloride is the hydrochloride salt of the aromatic amine 4-ethyl-3-methylaniline. The parent compound belongs to the substituted aniline family, which are key intermediates in the synthesis of a wide range of industrial and pharmaceutical products. The formation of the hydrochloride salt is a common strategy to improve the stability and aqueous solubility of aniline derivatives, which is often crucial for their handling and application in various chemical processes.[1][2]
The molecular structure, featuring an ethyl and a methyl group on the benzene ring, influences the compound's steric and electronic properties, which in turn dictate its physical characteristics. Understanding these properties is paramount for predicting its behavior in different solvent systems, its reactivity, and its suitability for specific applications.
Core Physical Properties
While specific experimental data for 4-Ethyl-3-methylaniline hydrochloride is not extensively reported in publicly available literature, we can reliably predict its properties based on the well-documented characteristics of its parent aniline, related substituted aniline hydrochlorides, and fundamental chemical principles.
| Property | Value | Source/Basis |
| Molecular Formula | C9H14ClN | Calculated from the free base |
| Molecular Weight | 171.67 g/mol | Calculated from the free base molecular weight (135.21 g/mol )[3] + HCl |
| Appearance | White to off-white crystalline solid | Inferred from related compounds like 3-methylaniline hydrochloride and 4-methylaniline hydrochloride[1][4] |
| Melting Point | Estimated >200 °C (with decomposition) | Estimated based on aniline hydrochloride (198 °C) and 4-methylaniline hydrochloride (241-245 °C)[4][5] |
| Boiling Point | Not applicable; likely decomposes at high temperatures | General property of organic salts |
| Solubility | Soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol); sparingly soluble to insoluble in nonpolar organic solvents (e.g., hexane, toluene) | Based on the properties of aniline hydrochlorides[1][5][6][7] |
In-Depth Analysis of Physical Properties
Appearance and State
As with most simple aniline hydrochlorides, 4-Ethyl-3-methylaniline hydrochloride is expected to be a crystalline solid at room temperature. The ionic bond between the anilinium cation and the chloride anion leads to the formation of a stable crystal lattice. The color is typically white to off-white, although impurities from oxidation of the aniline moiety can sometimes impart a yellowish or brownish tint.
Melting Point
The melting point of an organic salt is largely determined by the strength of the ionic interactions in its crystal lattice. For 4-Ethyl-3-methylaniline hydrochloride, a relatively high melting point is anticipated, likely exceeding 200 °C. This is consistent with the melting points of similar compounds such as aniline hydrochloride (198 °C) and 4-methylaniline hydrochloride (241-245 °C).[4][5] It is important to note that, like many amine hydrochlorides, this compound may decompose at or near its melting point, releasing hydrogen chloride gas. Therefore, the observed melting point is more accurately a decomposition temperature.
Solubility Profile
The conversion of 4-ethyl-3-methylaniline to its hydrochloride salt drastically alters its solubility profile. The parent free base, an oily liquid, has limited solubility in water due to the hydrophobic nature of the substituted benzene ring.[7] However, the hydrochloride salt is ionic, which allows for strong ion-dipole interactions with polar solvents like water.
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Aqueous Solubility: The anilinium cation and the chloride anion can be effectively solvated by water molecules, leading to good aqueous solubility.[1][5] This is a critical property for applications requiring aqueous reaction media or for the preparation of aqueous formulations.
-
Organic Solvent Solubility: The solubility in organic solvents is dependent on the solvent's polarity. It is expected to be soluble in polar protic solvents like methanol and ethanol, where the solvent can interact with both the ions and the organic part of the molecule. In contrast, it will likely be sparingly soluble or insoluble in nonpolar solvents such as hexane or toluene, which cannot effectively solvate the ionic components.
The interplay between the ionic nature of the salt and the organic character of the substituted phenyl ring governs the overall solubility.
Caption: Relationship between molecular structure and physical properties.
Experimental Protocols for Property Determination
The following are standardized, step-by-step methodologies for the experimental determination of the key physical properties of 4-Ethyl-3-methylaniline hydrochloride.
Determination of Melting Point
This protocol is based on the capillary method, a standard technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Heating oil (if using a Thiele tube)
-
Thermometer
Procedure:
-
Sample Preparation: Ensure the 4-Ethyl-3-methylaniline hydrochloride sample is thoroughly dry, as moisture can depress the melting point. Gently crush a small amount of the crystalline solid into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to approximate the melting point, followed by a more precise measurement with a slower heating rate (1-2 °C per minute) as the approximate melting point is approached.
-
Observation: Record the temperature at which the solid first begins to melt (the appearance of liquid) and the temperature at which the entire sample has turned into a clear liquid. The melting point is reported as this range. Note any signs of decomposition, such as darkening of the sample.[8]
Caption: Workflow for Melting Point Determination.
Assessment of Solubility
This qualitative to semi-quantitative protocol is used to determine the solubility of the compound in various solvents.
Materials:
-
4-Ethyl-3-methylaniline hydrochloride
-
Small test tubes or vials
-
A selection of solvents (e.g., deionized water, ethanol, methanol, dichloromethane, toluene, hexane)
-
Vortex mixer
Procedure:
-
Sample Dispensing: Add a small, pre-weighed amount of 4-Ethyl-3-methylaniline hydrochloride (e.g., 10 mg) to a series of test tubes.
-
Solvent Addition: To each test tube, add a measured volume of a different solvent (e.g., 1 mL).
-
Mixing: Vigorously mix each sample using a vortex mixer for at least 30 seconds to ensure thorough contact between the solute and the solvent.
-
Observation: Allow the samples to stand and observe for any undissolved solid. A clear solution indicates that the compound is soluble under these conditions. If solid remains, the compound is sparingly soluble or insoluble.
-
Classification: The solubility can be classified as:
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Soluble: No visible solid particles.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The majority of the solid remains undissolved.
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For quantitative solubility determination, a more rigorous method such as the shake-flask method followed by concentration analysis (e.g., via HPLC or UV-Vis spectroscopy) would be required.
Conclusion
The physical properties of 4-Ethyl-3-methylaniline hydrochloride are primarily dictated by its nature as an organic salt. It is expected to be a water-soluble, high-melting crystalline solid, which makes it suitable for a variety of applications where these characteristics are advantageous. The provided experimental protocols offer a standardized approach for the verification of these properties, ensuring data integrity and reproducibility in a research and development setting. As with any chemical compound, it is crucial to consult the Safety Data Sheet (SDS) before handling to be aware of any potential hazards.
References
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Chemsrc. N-Ethyl-3-methylaniline(CAS#:102-27-2). [Link]
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National Center for Biotechnology Information. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. [Link]
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Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. [Link]
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PubChem. N-ethyl-3-methylaniline. [Link]
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Wikipedia. Aniline. [Link]
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PubChem. 4-Ethyl-3-methylaniline. [Link]
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ResearchGate. Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. [Link]
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SIELC Technologies. N-Ethyl-3-methylaniline. [Link]
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Cheméo. Chemical Properties of Aniline hydrochloride (CAS 142-04-1). [Link]
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Quora. Why is aniline soluble in hydrochloric acid?. [Link]
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Scribd. Class XI Determination of Melting and Boiling Points. [Link]
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- 1. CAS 638-03-9: 3-Methylaniline hydrochloride | CymitQuimica [cymitquimica.com]
- 2. quora.com [quora.com]
- 3. 4-Ethyl-3-methylaniline | C9H13N | CID 14833138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
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